molecular formula C7H7NO2 B016683 N-Hydroxybenzamide CAS No. 495-18-1

N-Hydroxybenzamide

Cat. No. B016683
CAS RN: 495-18-1
M. Wt: 137.14 g/mol
InChI Key: VDEUYMSGMPQMIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxybenzamides involves various chemical strategies, focusing on the efficient formation of the N-hydroxy amide bond. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, showcasing the utilization of bidentate directing groups suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of N-hydroxybenzamides has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

N-Hydroxybenzamides participate in various chemical reactions, serving as precursors for chiral N-oxyl radicals and demonstrating moderate chiral discrimination in hydrogen atom transfer processes, which is crucial for asymmetric oxidations (Maria Grazia Capraro et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, have been elucidated through studies on compounds like 2-hydroxybenzamide. Electron diffraction and theoretical methods revealed stable conformers and evidence for intramolecular hydrogen bonding (K. Aarset et al., 2013).

Chemical Properties Analysis

N-Hydroxybenzamides exhibit unique chemical behaviors, including the formation of N-hydroxymethyl compounds as a major metabolic pathway in vitro and in vivo. This demonstrates the compounds' metabolic conversion and stability under various conditions (D. Ross et al., 1983).

Scientific Research Applications

1. Rh-Catalyzed Cascade C-H Activation/Annulation

  • Application Summary: N-Hydroxybenzamides are used in a Rhodium (III)-catalyzed C-H activation/annulation with propargylic acetates to form NH-free isoquinolones . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure .
  • Methods of Application: The reaction involves a variety of substituted N-hydroxybenzamides reacting smoothly with 3-phenylprop-2-yn-1-yl acetate .
  • Results or Outcomes: The reaction affords a broad spectrum of products with diverse substituents in moderate-to-excellent yields . This protocol features the simultaneous formation of two new C-C/C-N bonds and one heterocycle in one pot with the release of water as the sole byproduct .

2. Histone Deacetylases Inhibitors

  • Application Summary: A series of N-hydroxybenzamide derivatives containing an indole cap group was designed and synthesized . These compounds exhibited excellent Histone Deacetylases (HDACs) inhibitory activity .
  • Results or Outcomes: Most compounds exhibited excellent HDACs inhibitory activity, especially 8q-8v with low nanomolar IC₅₀ values (1.5-13.0 nM), which were much more potent than the positive control SAHA .

3. Antioxidant and Antibacterial Activities

  • Application Summary: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro growth inhibitory activity against different bacteria .
  • Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

4. Anti-virulence or Anti-cancer Agents

  • Application Summary: N-Hydroxybenzimidazoles, which are planar and stable heterocycles bearing an N-hydroxy moiety, have recently attracted interest as anti-virulence or anti-cancer agents .

5. Direct C–H Functionalization Reactions

  • Application Summary: N-Hydroxybenzimidazoles, which are planar and stable heterocycles bearing an N-hydroxy moiety, have recently attracted interest in the field of biological and pharmaceutical sciences as anti-virulence or anti-cancer agents . They have been applied to direct C–H functionalization reactions .
  • Results or Outcomes: The flexibly modifiable features of these structures enabled facile tuning of their catalytic performance . Moreover, with these organoradicals, a metal-free approach for the synthesis of acyl fluorides via direct C–H fluorination of aldehydes under mild conditions has been developed .

6. Synthesis of NH-Free Isoquinolones

  • Application Summary: N-Hydroxybenzamides are used in a Rhodium (III)-catalyzed C-H activation/annulation with propargylic acetates to form NH-free isoquinolones . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure .
  • Methods of Application: A variety of substituted N-hydroxybenzamides reacted smoothly with 3-phenylprop-2-yn-1-yl acetate .
  • Results or Outcomes: The reaction affords a broad spectrum of products with diverse substituents in moderate-to-excellent yields . This protocol features the simultaneous formation of two new C-C/C-N bonds and one heterocycle in one pot with the release of water as the sole byproduct .

Safety And Hazards

When heated to decomposition, N-Hydroxybenzamide emits toxic fumes of nitrogen oxides . It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of a spill, the solid spill material should be dampened with water, then transferred to a suitable container .

Future Directions

A recent paper discusses the use of Rh (III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates for modular access to isoquinolones . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure, affording a broad spectrum of products with diverse substituents in moderate-to-excellent yields . This could be a promising direction for future research and applications of N-Hydroxybenzamide.

properties

IUPAC Name

N-hydroxybenzamide
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InChI

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9)
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InChI Key

VDEUYMSGMPQMIK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NO
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Molecular Formula

C7H7NO2
Record name N-HYDROXYBENZAMIDE
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Related CAS

32685-16-8 (mono-potassium salt)
Record name Benzohydroxamic acid
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DSSTOX Substance ID

DTXSID7025421
Record name Benzohydroxamic acid
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Molecular Weight

137.14 g/mol
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Physical Description

Rhombic crystals or light beige solid. (NTP, 1992)
Record name N-HYDROXYBENZAMIDE
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Boiling Point

Explodes (NTP, 1992)
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Solubility

5 to 10 mg/mL at 74.7 °F (NTP, 1992)
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Product Name

N-Hydroxybenzamide

CAS RN

495-18-1
Record name N-HYDROXYBENZAMIDE
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Record name BENZOHYDROXAMIC ACID
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Melting Point

259 to 266 °F (NTP, 1992)
Record name N-HYDROXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

To 156 mg of said compound (16) were added 2 ml of ethyl acetate, 2 ml of aqueous saturated sodium hydrogencarbonate, and 0.042 ml of benzoyl chloride and the mixture was reacted at room temperature for 3 hours to obtain a benzoylamino-alcohol compound (compound (17), C53H65NO14Si, molecular weight of 968.18).
Quantity
156 mg
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2 mL
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0.042 mL
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2 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxybenzamide
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Citations

For This Compound
575
Citations
RVF Oliveira, W de Souza, K Vögerl, F Bracher… - Acta Tropica, 2022 - Elsevier
… -10-yl)methyl]-N-hydroxybenzamide, a new class I/II KDAC … -10-yl)methyl]-N-hydroxybenzamide should be explored to … -10-yl)methyl]-N-hydroxybenzamide affects cell proliferation and …
Number of citations: 3 www.sciencedirect.com
CQ Nguyen, Q Le Dang, DT Nguyen… - VNU Journal of …, 2023 - js.vnu.edu.vn
… N-hydroxybenzamide, nghiên cứu đã mô tả quá trình tổng hợp các dẫn xuất N-hydroxycinnamamide và N-hydroxybenzamide … N-hydroxycinnamamide và N-hydroxybenzamide đã tổng …
Number of citations: 3 js.vnu.edu.vn
X Li, J Wu, X Li, W Mu, X Liu, Y Jin, W Xu… - Bioorganic & medicinal …, 2015 - Elsevier
… In this article, we designed and synthesized a new series of N-hydroxybenzamide-based HDACIs with indole containing cap group, among which, compounds 8q–8v with low …
Number of citations: 14 www.sciencedirect.com
DT Anh, PT Hai, PTP Dung, EJ Park, HW Jun… - Bioorganic & Medicinal …, 2020 - Elsevier
… On the other hand, compounds bearing N-hydroxybenzamide scaffolds have recently been demonstrated as more selective inhibitors of HDAC6 isoform. Meanwhile, a Fluorogenic …
Number of citations: 11 www.sciencedirect.com
C Blackburn, C Barrett, J Chin, K Garcia… - Journal of medicinal …, 2013 - ACS Publications
A screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected selectivity over the other subtypes. We designed and …
Number of citations: 81 pubs.acs.org
J Jiao, H Fang, X Wang, P Guan, Y Yuan… - European journal of …, 2009 - Elsevier
… In conclusion, we have synthesized a novel series of HPPB derivatives with N-hydroxybenzamide as zinc-chelating moiety to inhibit HDACs. Several HPPB derivatives exhibited …
Number of citations: 33 www.sciencedirect.com
H Su, L Yu, A Nebbioso, V Carafa, Y Chen… - Bioorganic & medicinal …, 2009 - Elsevier
… Utilizing the N-hydroxybenzamide as a Zinc binding group, we maintained the tolylthiazol as one hydrophobic group and introduced another side chain at the amine N (represented by …
Number of citations: 17 www.sciencedirect.com
C Stolfi, R Caruso, E Franze, A Rizzo, A Rotondi… - Molecular Cancer …, 2011 - AACR
… We have recently shown that 2-methoxy-5-amino-N-hydroxybenzamide (herein termed 2-14), a novel derivative of mesalamine, induces endoplasmic reticulum stress in colon cancer …
Number of citations: 20 aacrjournals.org
C Stolfi, M Sarra, R Caruso, MC Fantini, D Fina… - Gastroenterology, 2010 - Elsevier
… The in vivo antineoplastic effect of 2-methoxy-5-amino-N-hydroxybenzamide (2-14) was evaluated in a syngenic, CT26-derived xenograft mouse model of CRC and in the …
Number of citations: 19 www.sciencedirect.com
C Yu, F He, Y Qu, Q Zhang, J Lv, X Zhang, A Xu… - Bioorganic & Medicinal …, 2018 - Elsevier
… In our continuing efforts to develop novel N-hydroxyterephthalamide-based HDACIs, herein we report the design and development of a new class of N-hydroxybenzamide-based …
Number of citations: 12 www.sciencedirect.com

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